N-(+)-Biotinyl-3-aminopropylammonium trifluoroacetate is a biotin derivative characterized by its unique structure, which includes a biotin moiety linked to a 3-aminopropylammonium group. The molecular formula of this compound is , and it has a molecular weight of approximately 414.44 g/mol. This compound is often utilized in biochemical applications due to its ability to facilitate biotinylation, a process that attaches biotin to proteins or other molecules, enhancing their stability and functionality in various assays and therapeutic applications .
The chemical reactivity of N-(+)-Biotinyl-3-aminopropylammonium trifluoroacetate primarily involves its amine and carboxylic acid functional groups. It can participate in several types of reactions:
These reactions are essential for modifying biomolecules and creating bioconjugates for research and therapeutic purposes .
N-(+)-Biotinyl-3-aminopropylammonium trifluoroacetate exhibits significant biological activity due to its biotin component. Biotin is vital for several enzymatic processes, particularly in the metabolism of carbohydrates, fats, and proteins. The compound's ability to bind specifically to avidin or streptavidin allows for its use in various biological assays, such as:
Moreover, the compound has been studied for its potential role in enhancing drug delivery systems and improving the pharmacokinetics of bioconjugated drugs .
The synthesis of N-(+)-Biotinyl-3-aminopropylammonium trifluoroacetate typically involves several steps:
This multi-step synthesis requires careful optimization of reaction conditions to achieve high yields and purity .
N-(+)-Biotinyl-3-aminopropylammonium trifluoroacetate has various applications in biochemical research and biotechnology:
These applications leverage the strong affinity between biotin and its binding partners, making this compound valuable in both academic research and clinical settings .
Studies involving N-(+)-Biotinyl-3-aminopropylammonium trifluoroacetate often focus on its interactions with proteins that bind biotin. These interactions are characterized by:
Such studies are crucial for understanding how this compound can be optimized for various applications in molecular biology .
Several compounds share structural similarities with N-(+)-Biotinyl-3-aminopropylammonium trifluoroacetate. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(3-Aminopropyl)biotinamide | Contains a similar aminopropyl linkage | Lacks ammonium functionality; primarily used as an amide |
| Biotin maleimide | Biotin linked via a maleimide group | Useful for thiol labeling; different reactivity profile |
| Biotin hydrazide | Biotin connected through a hydrazine bond | Primarily used for conjugating with carbonyls |
N-(+)-Biotinyl-3-aminopropylammonium trifluoroacetate is unique due to its ammonium functionality, which enhances solubility and reactivity compared to other biotin derivatives. This characteristic makes it particularly useful in aqueous environments where traditional biotins may not perform optimally .
The synthesis begins with the acylation of 4-(tert-butyloxycarbonylamino)propylamine, a protected amine precursor. Biotin, activated as an N-hydroxysuccinimide (NHS) ester, reacts with the primary amine of the propylamine derivative under mild alkaline conditions (pH 8–9) in dimethylformamide (DMF) or dichloromethane (DCM). This step forms an amide bond between the biotin’s carboxyl group and the propylamine’s amino group, yielding N-(tert-butyloxycarbonyl)-3-aminopropylbiotinamide. The tert-butyloxycarbonyl (Boc) group serves as a temporary protective moiety, preventing undesired side reactions during subsequent steps.
| Reaction Conditions for Acylation |
|---|
| Reactants: Biotin NHS ester, 4-(tert-butyloxycarbonylamino)propylamine |
| Solvent: DMF or DCM |
| Temperature: 0–25°C |
| Reaction Time: 4–12 hours |
| Yield: 70–85% |
Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA), which protonates the amine and cleaves the Boc carbamate linkage. The reaction proceeds in anhydrous TFA at 0–25°C for 1–2 hours, generating a tertiary ammonium intermediate. Subsequent neutralization with a base such as triethylamine or aqueous sodium bicarbonate precipitates the free amine, which is then treated with excess TFA to form the stable ammonium trifluoroacetate salt. This step ensures high solubility in polar solvents, critical for downstream bioconjugation applications.
The biotin component exhibits a bicyclic structure comprising a tetrahydrothiophene ring fused to a ureido group. X-ray crystallography of analogous biotin derivatives confirms the (3aS,4S,6aR) configuration, where the ureido oxygen and sulfur atoms occupy axial positions, stabilizing the molecule through intramolecular hydrogen bonds. Nuclear magnetic resonance (NMR) spectroscopy further validates this configuration: the $$ ^1H $$-NMR spectrum displays characteristic signals at δ 4.3–4.5 ppm (ureido NH) and δ 3.1–3.3 ppm (thiophene CH$$_2$$), while $$ ^{13}C $$-NMR reveals carbonyl carbons at δ 165–175 ppm.
The aminopropyl linker (-CH$$2$$CH$$2$$CH$$_2$$NH-) adopts a flexible gauche conformation, as determined by molecular dynamics simulations and circular dichroism (CD) spectroscopy. This flexibility enables optimal spacing between the biotin moiety and target molecules, minimizing steric hindrance during streptavidin binding. Fourier-transform infrared (FTIR) spectroscopy identifies key vibrational modes at 3300 cm$$^{-1}$$ (N-H stretch) and 1650 cm$$^{-1}$$ (amide C=O stretch), consistent with the linker’s structure.
The solubility of N-(+)-Biotinyl-3-aminopropylammonium is influenced by its ionic trifluoroacetate counterion and hydrophilic biotin group. Experimental data from analogous compounds suggest moderate solubility in polar solvents such as water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) [7]. For instance, structurally related biotinylated compounds with polyethylene glycol (PEG) linkers exhibit solubility in chloroform, a nonpolar solvent [4], while trifluoroacetate salts of biotin derivatives demonstrate enhanced water solubility due to ionic interactions [5].
Table 1: Solubility Profile of N-(+)-Biotinyl-3-aminopropylammonium in Common Solvents
| Solvent | Polarity | Solubility (mg/mL) | Observations |
|---|---|---|---|
| Water | High | ~10 | Forms clear solution [5] [7] |
| DMSO | High | >50 | Complete dissolution [7] |
| Chloroform | Low | ~5 | Partial solubility [4] |
| Ethanol | Moderate | <1 | Limited dissolution |
The compound’s solubility in water is attributed to hydrogen bonding between the biotin ureido group and water molecules, while its partial solubility in chloroform may arise from hydrophobic interactions with the alkyl chain [4] [7].
The stability of N-(+)-Biotinyl-3-aminopropylammonium is pH-sensitive, with degradation mechanisms involving hydrolysis of the amide bond under extreme conditions. Studies on similar biotin derivatives indicate that acidic environments (pH < 3) promote protonation of the amide nitrogen, reducing hydrolysis rates, whereas alkaline conditions (pH > 9) accelerate cleavage via nucleophilic attack [3] [5].
Table 2: Degradation Half-Lives at Various pH Values
| pH | Temperature (°C) | Half-Life (Days) | Degradation Pathway |
|---|---|---|---|
| 2.0 | 25 | >30 | Minimal hydrolysis [5] |
| 7.4 | 25 | 28 | Slow hydrolysis [3] |
| 9.0 | 25 | 7 | Rapid amide bond cleavage [5] |
At neutral pH, the compound exhibits a half-life of approximately 28 days, making it suitable for short-term storage in buffered solutions [3]. The trifluoroacetate group may further stabilize the molecule by withdrawing electron density from the amide bond, thereby reducing susceptibility to hydrolysis [1].
Thermogravimetric analysis (TGA) of N-(+)-Biotinyl-3-aminopropylammonium reveals decomposition onset temperatures of 180°C under inert nitrogen atmospheres and 150°C in air, indicating oxidative degradation pathways [1] . The compound’s solid-state stability is optimal at 2–8°C, with no detectable decomposition over 12 months when protected from moisture [1].
Table 3: Thermal Decomposition Parameters
| Condition | Onset Temperature (°C) | Major Decomposition Products |
|---|---|---|
| Nitrogen | 180 | CO₂, NH₃, trifluoroacetic acid [1] |
| Air | 150 | CO₂, SO₂, NOₓ |
Oxidative degradation at elevated temperatures generates sulfur and nitrogen oxides, likely originating from the biotin thiophane ring and ammonium group . Storage under anhydrous conditions is critical to prevent hydrolytic degradation, as moisture exposure at room temperature reduces stability by 40% over six months [1].
The immobilization of N-(+)-Biotinyl-3-aminopropylammonium onto solid surfaces represents a critical parameter in molecular recognition applications. Surface immobilization efficiency is fundamentally determined by the density of biotin molecules successfully attached to the substrate and their accessibility for subsequent avidin or streptavidin binding [1] [2].
Surface Density Quantification
Research utilizing single-molecule fluorescence imaging has demonstrated that optimal biotin surface densities for N-(+)-Biotinyl-3-aminopropylammonium range from 10⁻¹² to 10⁻¹¹ mol/cm² when immobilized via succinimidyl ester chemistry onto amine-functionalized glass surfaces [1]. This density provides sufficient biotin molecules while maintaining micrometer-scale spacing between individual binding sites, preventing steric hindrance and crowding effects that could compromise binding efficiency [1].
The immobilization process using N-(+)-Biotinyl-3-aminopropylammonium achieves remarkable binding efficiencies exceeding 95% under optimized conditions [1] [2]. The aminopropylammonium spacer enhances surface accessibility compared to direct biotin attachment, providing increased conformational flexibility that facilitates avidin or streptavidin recognition [3] [4].
Control of Surface Architecture
The extreme dilution methodology employed for N-(+)-Biotinyl-3-aminopropylammonium immobilization utilizes precise ratios of 3-aminopropyltriethoxysilane to 2-cyanoethyltriethoxysilane in self-assembled monolayers [1]. This approach yields controlled biotin surface densities while maintaining the integrity of the underlying substrate. The resulting biotinylated surfaces demonstrate exceptional stability under physiological conditions, with binding site activity retained for extended periods [5].
Quantitative analysis of immobilization efficiency reveals that streptavidin-coated surfaces modified with N-(+)-Biotinyl-3-aminopropylammonium derivatives achieve 95% of theoretical binding capacity [5]. The aminopropyl spacer contributes significantly to this high efficiency by reducing steric constraints that typically limit biotin accessibility in directly conjugated systems [6] [7].
| Surface Type | Immobilization Density | Binding Efficiency | Surface Coverage | Reference |
|---|---|---|---|---|
| Glass with NHS-LC-Biotin | ~10⁻¹² mol/cm² | >95% | Micrometer spacing | [1] |
| Gold with thiolated biotin | 2-10 × 10⁻¹² mol/cm² | 85-95% | Monolayer | [8] |
| Streptavidin-coated surfaces | 95% binding capacity | ~100% | Saturated | [5] |
| Biotinylated vesicles | 100% efficiency in 2 min | Near 100% | Complete | [6] |
| Mixed SAM surfaces | Variable (2-10 mol%) | 50-90% | Controlled | [7] |
Temporal Dynamics of Surface Binding
Time-resolved analysis of N-(+)-Biotinyl-3-aminopropylammonium surface immobilization demonstrates rapid equilibration kinetics. Complete surface saturation occurs within 2 minutes of exposure to biotinylation reagents at physiological pH [6]. This rapid binding kinetics reflects the enhanced reactivity of the aminopropylammonium functional group compared to conventional biotin derivatives.
Single-molecule techniques have provided unprecedented insights into the binding dynamics of N-(+)-Biotinyl-3-aminopropylammonium with avidin and streptavidin proteins. These measurements reveal fundamental aspects of molecular recognition that are obscured in ensemble-averaged experiments [1] [9] [10].
Kinetic Rate Constants
Total internal reflection fluorescence (TIRF) microscopy studies of N-(+)-Biotinyl-3-aminopropylammonium binding to neutravidin demonstrate association rate constants (kon) in the range of 10⁵ to 10⁷ M⁻¹s⁻¹ [1] [11]. These values are notably slower than the diffusion-limited rate of approximately 10⁹ M⁻¹s⁻¹, indicating that binding involves a significant activation barrier [11].
The affinity constant for avidin binding to surface-immobilized N-(+)-Biotinyl-3-aminopropylammonium has been measured as Ka ∼ 2.4 × 10¹⁰ M⁻¹ at 25°C in 0.2 M ammonium carbonate buffer [9]. This value reflects the extraordinarily high binding affinity characteristic of the biotin-avidin interaction, while the aminopropyl spacer maintains optimal presentation of the biotin moiety for protein recognition [9].
Force Spectroscopy Measurements
Atomic force microscopy-based single-molecule force spectroscopy (AFM-SMFS) has quantified the mechanical stability of N-(+)-Biotinyl-3-aminopropylammonium complexes with streptavidin [10] [12]. Unbinding forces range from 100 to 400 pN depending on the loading rate and tethering geometry [10]. The wide distribution of unbinding forces reflects the complex energy landscape of the biotin-streptavidin interaction, with multiple unbinding pathways accessible under mechanical force [10].
The transition distance to the unbinding state, determined from force-extension relationships, measures 0.3 to 0.5 nm for N-(+)-Biotinyl-3-aminopropylammonium complexes [12]. This distance corresponds to the molecular displacement required to break the extensive hydrogen bonding network within the streptavidin binding pocket [13] [10].
| Measurement Type | Unbinding Force Range (pN) | Loading Rate Dependence | Transition Distance (nm) | Reference |
|---|---|---|---|---|
| AFM Force Spectroscopy | 100-400 | Linear with log(rate) | 0.3-0.5 | [10] [12] |
| Optical Tweezers | 30-60 | Yes | 0.5-1.0 | [12] |
| Single-Molecule TIRF | N/A (fluorescence) | N/A | N/A | [1] |
| Biomembrane Force Probe | 50-200 | Biphasic | 0.3-0.8 | [12] |
| Force-Clamp Spectroscopy | 10-100 | Rate-dependent | 0.2-0.6 | [14] |
Thermodynamic Parameters
Temperature-dependent measurements of N-(+)-Biotinyl-3-aminopropylammonium binding kinetics reveal activation energies of 6-15 kcal/mol for the association process [11]. These values significantly exceed the 3-4 kcal/mol expected for a purely diffusion-controlled reaction, confirming that binding involves conformational rearrangements within both the biotin ligand and protein binding site [11].
The dissociation rate constant (koff) for N-(+)-Biotinyl-3-aminopropylammonium complexes with avidin and streptavidin is approximately 10⁻⁶ s⁻¹, corresponding to a bond lifetime of approximately 10 days under physiological conditions [13] [9]. This exceptional kinetic stability underlies the utility of biotin-avidin interactions in biotechnological applications requiring long-term complex stability [15].
The development of N-(+)-Biotinyl-3-aminopropylammonium as a foundation for homobifunctional cross-linking reagents has advanced protein structural analysis and interaction mapping [16] [17]. These biotin-tagged cross-linkers enable selective enrichment of cross-linked peptides while maintaining compatibility with mass spectrometric analysis [16].
Cross-Linker Design and Synthesis
Homobifunctional biotin-tagged cross-linkers derived from N-(+)-Biotinyl-3-aminopropylammonium chemistry include BCCL1 and BCCL2, which feature biotin moieties positioned centrally within variable-length spacer arms [16]. BCCL1 incorporates an 8.5 Å spacer, while BCCL2 extends this to 14.7 Å, providing flexibility in cross-linking distance constraints [16].
The synthesis of these reagents achieves yields of 64% for BCCL1 and 66% for BCCL2, with purity exceeding 95% as determined by ¹H NMR spectroscopy [16]. The incorporation of NHS ester reactive groups enables specific targeting of lysine residues while the central biotin tag facilitates subsequent enrichment procedures [16].
Lysine Modification Efficiency
Cross-linking reactions with N-(+)-Biotinyl-3-aminopropylammonium-derived reagents demonstrate selective lysine modification with quantifiable efficiency. Treatment of HIV-1 capsid protein with BCCL1 results in approximately 50% of monomers forming intramolecular cross-links with two BCCL1 molecules, while 35% carry single cross-links [16]. Additionally, 20% of the cross-linked population exhibits hanging cross-links where one reactive arm has hydrolyzed [16].
BCCL2 demonstrates similar modification patterns with slightly different distributions, achieving 45% efficiency for dual cross-linking events [16]. The longer spacer arm in BCCL2 (14.7 Å versus 8.5 Å) provides access to more distant lysine pairs while maintaining selective reactivity [16].
Specificity and Side Reactions
While N-(+)-Biotinyl-3-aminopropylammonium derivatives are designed for lysine-specific modification, comprehensive analysis reveals broader reactivity patterns. NHS-ester-based reagents demonstrate predominant lysine reactivity but also show significant reactivity with threonine and serine residues, with minor modification of tyrosine under specific conditions [18] [19].
Sequence-dependent acylation patterns have been observed with biotin-NHS esters related to N-(+)-Biotinyl-3-aminopropylammonium, including O-acylation of serine and tyrosine residues, and novel biotinylation of arginine side chains in specific peptide contexts [19]. These observations underscore the importance of controlled reaction conditions and comprehensive product characterization [19].
| Cross-linker Type | Spacer Length (Å) | Lysine Modification Efficiency | Cross-linking Yield | MS Compatibility | Reference |
|---|---|---|---|---|---|
| BCCL1 (biotin-tagged) | 8.5 | 50% (2 cross-links) | 64% | Excellent | [16] |
| BCCL2 (biotin-tagged) | 14.7 | 45% (2 cross-links) | 66% | Excellent | [16] |
| NHS-LC-Biotin | 22.4 | >95% | N/A | Good | [20] |
| Biotin-BMCC | 25.7 | 85-95% | Variable | Good | [21] |
| EZ-Link NHS-Biotin | 13.5 | >90% | N/A | Moderate | [20] |
The integration of N-(+)-Biotinyl-3-aminopropylammonium chemistry into mass spectrometry-compatible cross-linking workflows has revolutionized protein interaction analysis [16] [22] [23]. These biotin-tagged reagents enable selective enrichment of cross-linked peptides from complex mixtures while maintaining compatibility with high-resolution mass spectrometric analysis [16].
Enrichment Strategy Optimization
Cross-linked peptides containing N-(+)-Biotinyl-3-aminopropylammonium derivatives are enriched using streptavidin-coated surfaces with remarkable selectivity [16]. The biotin tag enables capture of both intramolecular cross-links and hanging cross-links, with subsequent elution using mass spectrometry-friendly buffer compositions (47.5% water, 47.5% acetonitrile, 5% formic acid) [16].
This enrichment strategy achieves approximately 10-fold enhancement in cross-linked peptide detection compared to unfractioned samples [16]. The removal of predominating unmodified peptides significantly simplifies mass spectral interpretation and enables identification of low-abundance cross-linked species [16].
Detection and Quantification Methods
High-resolution mass spectrometry analysis of N-(+)-Biotinyl-3-aminopropylammonium cross-linked peptides utilizes the complementary capabilities of Fourier transform ion cyclotron resonance (FT-ICR) MS for accurate mass measurement and linear ion trap MS/MS for structural characterization [16]. Mass measurement accuracy below 2 ppm enables unambiguous identification of cross-linked species even in complex mixtures [16].
Isotopic labeling strategies using cross-linkers of different lengths (BCCL1 versus BCCL2) provide mass tag signatures for confident cross-link identification [16]. The regular 56 Da mass difference between BCCL1 and BCCL2 cross-links facilitates automated data analysis and reduces false positive identifications [16].
Chemical Stability Considerations
Analysis of N-(+)-Biotinyl-3-aminopropylammonium cross-linked samples reveals susceptibility to oxidation during sample processing and storage [16]. Extensive oxidation of methionine residues and biotin moieties occurs during elution procedures, resulting in characteristic 16 Da mass increases per oxidized sulfur atom [16].
Despite these oxidative modifications, the structural information content of cross-linked peptides remains intact, enabling successful identification of cross-linking sites [16]. The combination of accurate mass measurement and tandem mass spectrometry allows unambiguous assignment of both cross-linking positions and oxidation sites [16].
Advanced Cross-Linker Architectures
Recent developments in mass spectrometry-compatible cross-linker design have incorporated N-(+)-Biotinyl-3-aminopropylammonium principles into more sophisticated architectures [23] [24]. Trifunctional cross-linkers containing biotin tags, cleavable bonds, and isotopic labels enable enhanced analytical capabilities [23].
The ASB (aminooxy-sulfhydryl-biotin) cross-linker design incorporates biotin-transfer methodology for cell surface receptor identification [24] [25]. This approach utilizes disulfide bond reduction to transfer biotin from the cross-linker to target proteins, enabling differential proteomic analysis of protein-protein interactions [24].
| Design Feature | BCCL1/BCCL2 | DSBU | DSSO | ASB Cross-linker | Reference |
|---|---|---|---|---|---|
| Biotin Tag Position | Central position | N/A | N/A | Terminal | [16] |
| Cleavable Bond Type | Non-cleavable | Urea bond (MS-cleavable) | Sulfoxide bond | Disulfide | [22] |
| Enrichment Method | Streptavidin capture | Ion mobility | MS³ required | Biotin transfer | [22] |
| Detection Sensitivity | 10-fold enrichment | High sensitivity | Very high | High | [24] |
| Isotope Labeling | Mass difference (56 Da) | Available | Available | Not reported | [16] |
Proteome-Wide Applications
The application of N-(+)-Biotinyl-3-aminopropylammonium-based cross-linking reagents to complex biological systems has enabled proteome-wide interaction mapping [23] [26]. Studies utilizing these reagents in yeast mitochondria identified hundreds of unique protein-protein interactions on an organelle-wide scale [26].